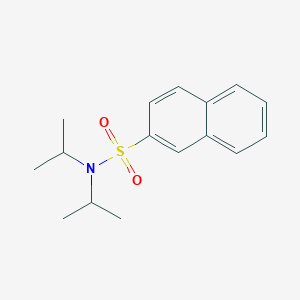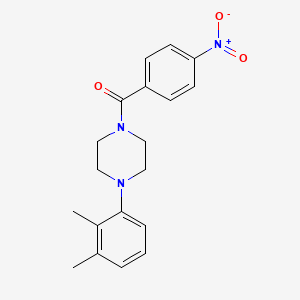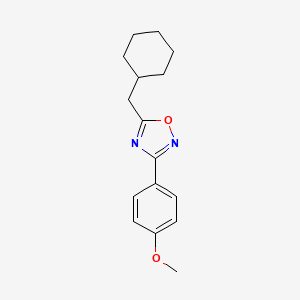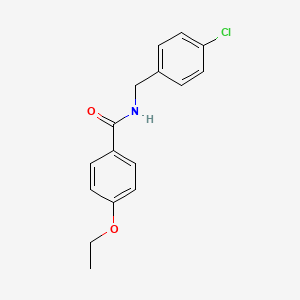![molecular formula C13H16N2O5S B5863489 N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine, also known as NBQX, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NBQX belongs to the class of compounds known as competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists, which have been shown to have neuroprotective effects and potential in treating neurological disorders.
Mécanisme D'action
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine acts as a competitive antagonist of the AMPA receptor, which is a type of glutamate receptor involved in excitatory neurotransmission. By binding to the receptor site, this compound blocks the binding of glutamate and prevents the influx of calcium ions, which can lead to neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of effects on the brain and nervous system. It has been shown to reduce neuronal damage and improve cognitive function in animal models of stroke and traumatic brain injury. This compound has also been shown to have anticonvulsant effects and reduce seizure activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine in lab experiments is its specificity for the AMPA receptor, which allows for targeted manipulation of excitatory neurotransmission. However, this compound has a relatively short half-life and may require repeated administration in experiments. Additionally, this compound can have off-target effects on other glutamate receptor subtypes, which may complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine. One area of interest is in the development of more potent and selective AMPA receptor antagonists for clinical use. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's neuroprotective effects and to explore its potential in treating a wider range of neurological disorders. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine can be synthesized through a multistep process starting with 4-fluorobenzoic acid. The process involves several chemical reactions, including the formation of an amide bond and the introduction of a sulfonyl group. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine has been widely studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects by blocking the overactivation of AMPA receptors, which can lead to excitotoxicity and neuronal damage.
Propriétés
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c16-12(17)9-14-13(18)10-3-5-11(6-4-10)21(19,20)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKNFLDZFMVGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

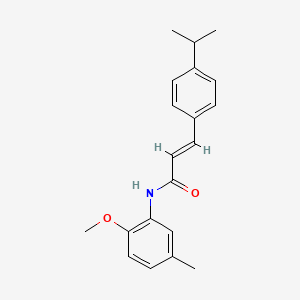
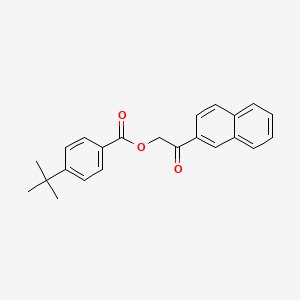
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)

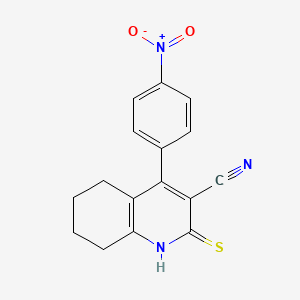
![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)
![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)
